molecular formula C9H17N3O2 B1487884 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one CAS No. 1342220-32-9

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B1487884
CAS No.: 1342220-32-9
M. Wt: 199.25 g/mol
InChI Key: IGDOWKLBZVEZOH-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an aminoazetidine ring and a morpholine moiety, making it a versatile intermediate for synthesizing other complex molecules.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-aminoazetidine and morpholine.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of a suitable leaving group in the presence of a base. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(3-Nitroazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one.

  • Reduction: this compound (the starting compound).

  • Substitution: Various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the application and the biological system .

Comparison with Similar Compounds

  • 2-(3-Aminoazetidin-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a morpholine moiety.

  • 2-(3-Aminoazetidin-1-yl)acetic acid: Contains an additional carboxylic acid group.

  • 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid: Features a pyrimidine ring.

Uniqueness: The presence of the morpholine group in 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one provides unique chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and biological studies.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, chemical synthesis, and industrial processes.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c10-8-5-11(6-8)7-9(13)12-1-3-14-4-2-12/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDOWKLBZVEZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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